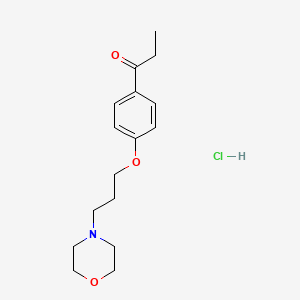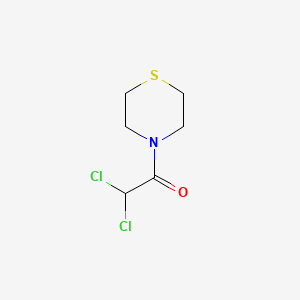
4-(Dichloroacetyl)-thiomorpholine
Descripción general
Descripción
4-(Dichloroacetyl)-thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a dichloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloroacetyl)-thiomorpholine typically involves the reaction of thiomorpholine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Thiomorpholine+Dichloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dichloroacetyl)-thiomorpholine can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield thiomorpholine and dichloroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted thiomorpholine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Hydrolysis: Thiomorpholine and dichloroacetic acid.
Aplicaciones Científicas De Investigación
4-(Dichloroacetyl)-thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and metabolic disorders.
Biological Studies: The compound is studied for its effects on cellular metabolism and enzyme inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-(Dichloroacetyl)-thiomorpholine involves its interaction with specific molecular targets, such as enzymes. The dichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties, where it may inhibit enzymes involved in cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroacetyl chloride: A precursor in the synthesis of 4-(Dichloroacetyl)-thiomorpholine.
Thiomorpholine: The parent compound without the dichloroacetyl substitution.
Chloramphenicol: An antibiotic with a dichloroacetyl group, used for comparison in terms of biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit enzymes through electrophilic interactions makes it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2,2-dichloro-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NOS/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQNOXUXDOGOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384444 | |
| Record name | 4-(DICHLOROACETYL)-THIOMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663884-74-0 | |
| Record name | 4-(DICHLOROACETYL)-THIOMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


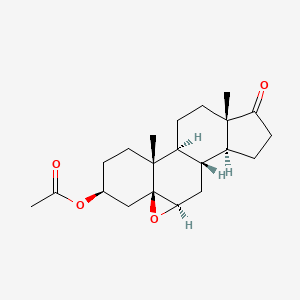
![N,N-Diethyl-3-nitro-4-{2-[(6-oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl}benzene-1-sulfonamide](/img/structure/B1659546.png)
![[2-[2-Chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B1659548.png)

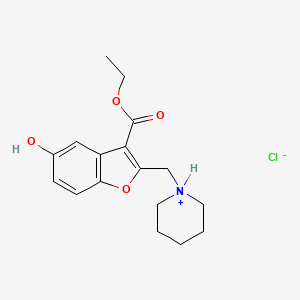
![(E)-1-Ethyl-N-[(E)-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine](/img/structure/B1659553.png)
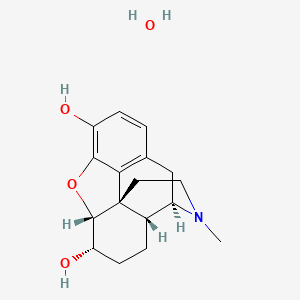
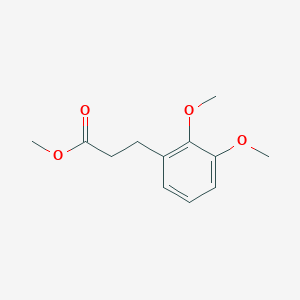
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B1659559.png)
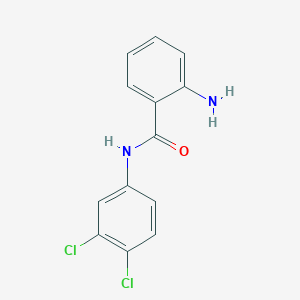
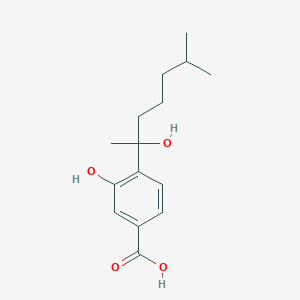
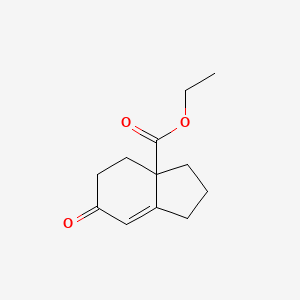
![Benzene, 1-methyl-4-[[2-(phenylthio)ethyl]sulfonyl]-](/img/structure/B1659563.png)
